

Application Notes and Protocols: Methyl 12-methyltetradecanoate as a Biomarker

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Compound of Interest

Compound Name: Methyl 12-methyltetradecanoate

Cat. No.: B164436

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Introduction

Methyl 12-methyltetradecanoate is a branched-chain fatty acid (BCFA) methyl ester. BCFAs are important components of bacterial cell membranes and are also found in various natural sources, including certain foods and the gut microbiota.^{[1][2]} The unique structure and biological origins of **Methyl 12-methyltetradecanoate** make it a promising biomarker for assessing gut microbiota composition, monitoring bacterial infections, and potentially for investigating metabolic health.^{[1][3]} These application notes provide an overview of its potential uses and detailed protocols for its quantification in biological samples.

Biomarker Applications

Indicator of Gut Microbiota Composition

Branched-chain fatty acids, including anteiso- and iso-fatty acids, are synthesized by many gut bacteria.^[1] The presence and relative abundance of specific BCFAs like 12-methyltetradecanoic acid can reflect the composition and metabolic activity of the gut microbiome.^[1] For instance, certain bacterial genera are known to produce higher levels of specific BCFAs. Therefore, quantifying **Methyl 12-methyltetradecanoate** in fecal or plasma samples can provide insights into the gut microbial landscape, which is increasingly recognized as a critical factor in health and disease.^{[4][5][6][7]}

Biomarker for Bacterial Infections

As a component of bacterial cell membranes, the detection of **Methyl 12-methyltetradecanoate** can indicate the presence of a bacterial infection.[2][8] Different bacteria have distinct fatty acid profiles, and changes in the levels of specific BCFAs could potentially be used to identify the causative agent of an infection or to monitor the response to antibiotic therapy.[8] For example, some bacteria alter the ratio of anteiso- to iso-fatty acids in their cell membranes in response to environmental stress, a change that could be detected by analyzing the BCFA profile.[1]

Potential Role in Metabolic Health and Signaling

Recent research has uncovered a link between a leucine-derived monomethyl branched-chain fatty acid and the mTORC1 signaling pathway, a central regulator of cell growth and metabolism.[9][10] This finding suggests that BCFAs may play a role in nutrient sensing and metabolic regulation.[9][10] While much of the research on metabolic diseases has focused on branched-chain amino acids (BCAAs), the emerging role of BCFAs in metabolic signaling pathways warrants further investigation.[11][12] Elevated levels of certain fatty acids have been associated with both pro- and anti-inflammatory responses, and understanding the specific role of **Methyl 12-methyltetradecanoate** could provide new insights into metabolic and inflammatory diseases.[13][14][15][16]

Quantitative Data Summary

The following tables summarize typical parameters for the analysis of fatty acid methyl esters (FAMES), including branched-chain forms, by gas chromatography-mass spectrometry (GC-MS).

Table 1: GC-MS Instrumentation and Parameters for FAME Analysis

Parameter	Typical Value/Setting
Gas Chromatograph	
Column	DB-225ms or equivalent polar capillary column
Injection Mode	Splitless
Injector Temperature	250 °C
Carrier Gas	Helium
Flow Rate	1.0 - 1.5 mL/min
Oven Temperature Program	Initial temp 50-100°C, hold for 1-2 min, ramp at 5-10°C/min to 200-250°C, hold for 5-10 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Mass Scan Range	m/z 50-550
Data Acquisition Mode	Full Scan and/or Selected Ion Monitoring (SIM)

Table 2: Performance Characteristics of GC-MS Methods for Fatty Acid Quantification

Parameter	Typical Performance	Reference
Linearity (R^2)	≥ 0.99	[17]
Limit of Detection (LOD)	Low $\mu\text{g/L}$ to ng/L range	[18]
Limit of Quantification (LOQ)	$\mu\text{g/L}$ to ng/L range	[18]
Intraday Precision (%RSD)	$< 10\%$	[17]
Interday Precision (%RSD)	$< 15\%$	[17]
Recovery	85 - 115%	[17]

Experimental Protocols

The quantification of **Methyl 12-methyltetradecanoate** in biological samples typically involves lipid extraction, derivatization to its methyl ester form (if not already in that form), and analysis by GC-MS.

Protocol 1: Total Fatty Acid Analysis from Plasma/Serum

This protocol is for the analysis of all fatty acids, including those esterified in complex lipids.

1. Lipid Extraction (Folch Method) a. To 100 μL of plasma or serum in a glass tube with a PTFE-lined cap, add an internal standard (e.g., heptadecanoic acid, C17:0). b. Add 2 mL of a 2:1 (v/v) chloroform:methanol solution. c. Vortex vigorously for 2 minutes. d. Add 400 μL of 0.9% NaCl solution and vortex for another minute. e. Centrifuge at 2000 x g for 5 minutes to separate the phases. f. Carefully collect the lower organic phase containing the lipids into a clean glass tube. g. Dry the extracted lipids under a stream of nitrogen.

2. Saponification and Methylation a. To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol. b. Heat at 80°C for 10 minutes to saponify the lipids. c. Cool the sample and add 1 mL of 14% boron trifluoride (BF_3) in methanol. d. Heat at 80°C for another 10 minutes to methylate the free fatty acids. e. Cool to room temperature and add 1 mL of hexane and 1 mL of saturated NaCl solution. f. Vortex and centrifuge at 1000 x g for 5 minutes. g. Transfer the upper hexane layer containing the fatty acid methyl esters (FAMES) to a GC vial for analysis.

Protocol 2: GC-MS Analysis of FAMES

1. Instrument Setup a. Set up the GC-MS system according to the parameters outlined in Table 1.

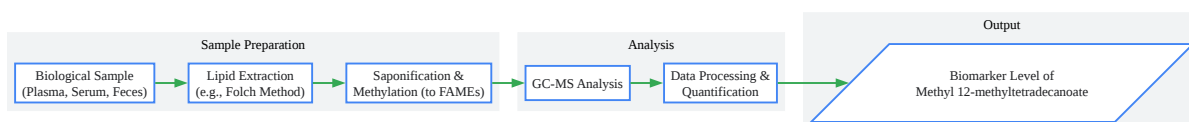
2. Calibration a. Prepare a series of calibration standards of **Methyl 12-methyltetradecanoate** of known concentrations, each containing the internal standard at a constant concentration. b. Inject each standard into the GC-MS to generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

3. Sample Analysis a. Inject 1 μL of the extracted sample (from Protocol 1) into the GC-MS. b. Acquire the data in full scan mode to identify the FAMES based on their retention times and

mass spectra. c. Use Selected Ion Monitoring (SIM) for more sensitive and specific quantification of **Methyl 12-methyltetradecanoate**.

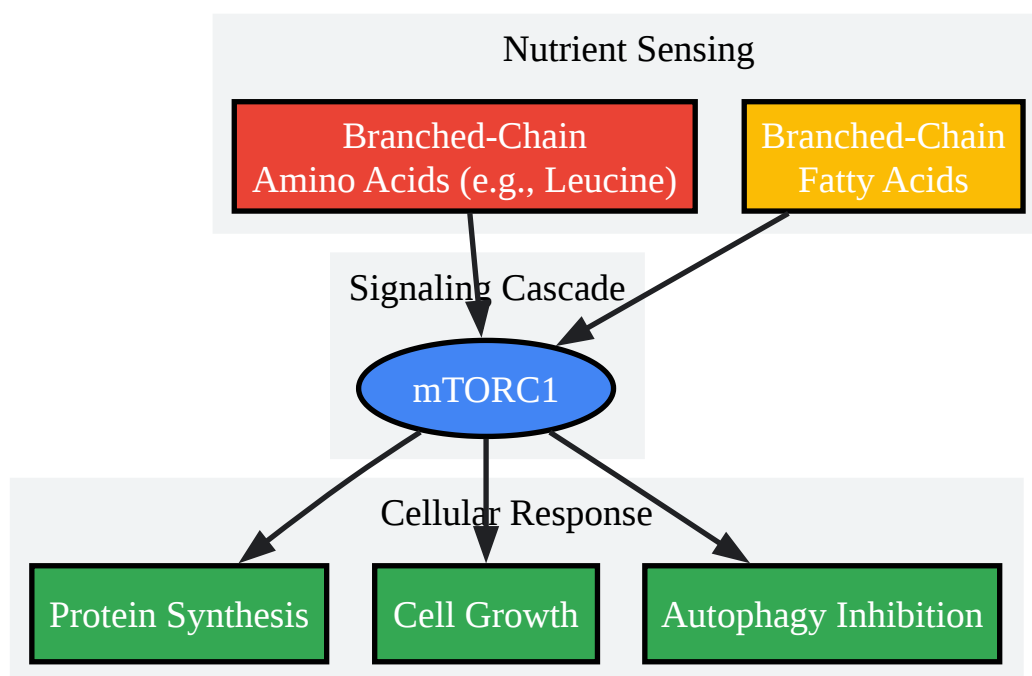
4. Data Analysis a. Identify the peak corresponding to **Methyl 12-methyltetradecanoate** in the sample chromatogram based on its retention time compared to the standard. b. Confirm the identity of the peak by comparing its mass spectrum to a reference spectrum. c. Calculate the concentration of **Methyl 12-methyltetradecanoate** in the sample using the calibration curve.

Visualizations



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Caption: Experimental workflow for the quantification of **Methyl 12-methyltetradecanoate**.



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Caption: Simplified overview of the mTORC1 signaling pathway activated by branched-chain nutrients.

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